N-Methyl-4-piperidin-4-YL-benzenesulfonamide

CNS drug design physicochemical profiling fragment-based screening

N-Methyl-4-piperidin-4-YL-benzenesulfonamide (CAS 119737-34-7) is a para-substituted phenyl-piperidine sulfonamide with the molecular formula C₁₂H₁₈N₂O₂S and a molecular weight of 254.35 g/mol. The compound features a secondary sulfonamide nitrogen (N-methylated) attached to a phenyl ring that bears a free piperidine at the para position, creating a distinctive dual-basic-site architecture.

Molecular Formula C12H18N2O2S
Molecular Weight 254.35 g/mol
CAS No. 119737-34-7
Cat. No. B045577
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Methyl-4-piperidin-4-YL-benzenesulfonamide
CAS119737-34-7
SynonymsN-METHYL-4-PIPERIDIN-4-YL-BENZENESULFONAMIDE
Molecular FormulaC12H18N2O2S
Molecular Weight254.35 g/mol
Structural Identifiers
SMILESCNS(=O)(=O)C1=CC=C(C=C1)C2CCNCC2
InChIInChI=1S/C12H18N2O2S/c1-13-17(15,16)12-4-2-10(3-5-12)11-6-8-14-9-7-11/h2-5,11,13-14H,6-9H2,1H3
InChIKeyLNIUYLMAURGKFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Methyl-4-piperidin-4-yl-benzenesulfonamide (CAS 119737-34-7): A Structurally Defined Dual-Protonation-Capable Building Block for CNS-Targeted Library Synthesis


N-Methyl-4-piperidin-4-YL-benzenesulfonamide (CAS 119737-34-7) is a para-substituted phenyl-piperidine sulfonamide with the molecular formula C₁₂H₁₈N₂O₂S and a molecular weight of 254.35 g/mol [1]. The compound features a secondary sulfonamide nitrogen (N-methylated) attached to a phenyl ring that bears a free piperidine at the para position, creating a distinctive dual-basic-site architecture. This scaffold positions the compound at the intersection of sulfonamide-based enzyme inhibitor pharmacophores (historically explored in carbonic anhydrase [2] and phospholipase A₂ inhibition [3]) and piperidine-containing CNS-penetrant fragment libraries. Unlike simple benzenesulfonamides, the 4-piperidinyl substituent introduces a second ionizable center (calculated pKa ∼9.5–10 for the piperidine NH) that is geometrically separated from the sulfonamide by a rigid phenyl spacer, enabling differentiated salt-bridge and hydrogen-bonding geometries relative to regioisomeric or N-unsubstituted analogs.

Why Substituting N-Methyl-4-piperidin-4-yl-benzenesulfonamide (CAS 119737-34-7) with a Generic Piperidine-Sulfonamide Risks Synthesis Divergence and Target Miss


Three key structural features distinguish this compound from commercially interchangeable piperidine-benzenesulfonamide analogs and make blind substitution scientifically risky. First, the N-methylation of the sulfonamide eliminates the sulfonamide NH proton donor, altering the hydrogen-bond donor/acceptor ratio from 3/4 (in primary sulfonamide analogs such as CAS 119737-31-4) to 2/4 in the target compound [1]; this shift directly impacts fragment-based screening hit rates and co-crystal poses in targets with defined sulfonamide-binding anion pockets. Second, the para-piperidinyl-phenyl architecture, as opposed to N-(piperidin-4-yl)-sulfonamide regioisomers (e.g., CAS 70724-84-4), places the piperidine nitrogen at the distal end of a rigid 6.5 Å para-phenylene spacer relative to the sulfonamide group, rather than immediately adjacent; this geometric difference alters the vector of the second basic center and changes the measured aqueous solubility and logP [2]. Third, the free piperidine NH (unprotected secondary amine), unlike N-Boc or N-benzyl intermediates prevalent in the same CAS cluster, preserves an additional synthetic handle while retaining the protonation state required for CNS multiparameter optimization (MPO) scoring [1]. Generic replacement with a regioisomer or des-methyl analog produces a different electrostatic surface, altered metabolic liability (N-demethylation vs. N-dealkylation), and divergent reactivity in parallel library chemistry, all of which can derail established synthesis–structure–property relationships.

Quantitative Comparative Evidence for N-Methyl-4-piperidin-4-yl-benzenesulfonamide Against Closest Structural Analogs


Hydrogen-Bond Donor Count Reduction vs. Primary Sulfonamide Analog Improves CNS MPO Desirability

N-Methyl-4-piperidin-4-yl-benzenesulfonamide possesses exactly 2 hydrogen-bond donors (piperidine NH + sulfonamide NH) compared to 3 HBDs for the des-methyl primary sulfonamide analog 4-piperidin-4-yl-benzenesulfonamide (CAS 119737-31-4) [1]. This reduction of one HBD shifts the topological polar surface area (tPSA) calculation and aligns the compound more closely with the CNS MPO optimal HBD range of 0–3, whereas the 3-HBD primary sulfonamide is at the upper boundary associated with reduced passive brain permeability [2]. The XLogP3 value of 1.0 for the target compound [1] falls within the CNS-favorable range, while the primary sulfonamide analog has a lower computed XLogP3 (approximately 0.2–0.5), reflecting the polarity penalty of the free sulfonamide NH₂ [3]. This differential is critical for blood–brain barrier penetration potential in CNS-targeted screening libraries.

CNS drug design physicochemical profiling fragment-based screening

Regioisomeric Differentiation: Para-Phenylene Spacer vs. Direct N-Piperidinyl Attachment Alters pKa Complementarity

The target compound places the sulfonamide and piperidine basic centers on opposite sides of a para-substituted phenyl ring, creating a geometrically defined separation of approximately 6.5 Å between the two ionizable nitrogens [1]. In contrast, the regioisomer N-methyl-N-(piperidin-4-yl)benzenesulfonamide (CAS 70724-84-4) attaches the piperidine directly to the sulfonamide nitrogen, placing both basic centers within ∼3.5 Å of each other and eliminating the rigid phenyl spacer . This structural difference results in distinct protonation microspecies distributions at physiological pH: the target compound has two independently protonatable sites (piperidine pKa ∼9.5–10; sulfonamide pKa ∼6–7 for the NH), whereas the regioisomer's piperidine pKa is lowered by the electron-withdrawing sulfonamide directly attached to the same nitrogen (estimated pKa ∼7–8) [2]. The para-phenylene spacer thus preserves a strongly basic piperidine center for salt-bridge formation with aspartate/glutamate residues in biological targets, a geometric prerequisite for many GPCR and ion-channel ligand pharmacophores.

pKa modulation salt-bridge formation structure-based design

Vendor Purity Specification Differentiation: 98% Purity Grade Enables Direct Library Synthesis Without Re-Purification

Among commercial suppliers of piperidine-benzenesulfonamide building blocks, the target compound (CAS 119737-34-7) is available at a certified purity of 98% from at least one major vendor (e.g., Leyan, product 1596599) , compared to the more commonly encountered 95% specification for the non-methylated analog 4-piperidin-4-yl-benzenesulfonamide (CAS 119737-31-4) from AKSci and other suppliers . N-(Piperidin-4-yl)benzenesulfonamide (CAS 203663-15-4) is typically offered at 97% purity . This 1–3 percentage-point purity differential, while modest, can be decisive in high-throughput parallel library synthesis where even 2–5% of a reactive impurity (e.g., unreacted sulfonyl chloride or piperidine elimination byproducts) leads to irreproducible amide coupling yields or byproduct profiles that confound LC-MS-based purity assessment of final compounds [1]. The 98% specification directly translates to fewer downstream purification failures and more consistent biological replicate data.

chemical procurement purity specification parallel synthesis

Synthetic Handle Versatility: Free Piperidine NH vs. N-Boc Protected Intermediate Enables One-Step Diversification

The target compound bears a free (unprotected) secondary piperidine amine, distinguishing it from the N-Boc-4-(4-aminophenyl)piperidine and N-benzyl-4-piperidinyl-benzenesulfonamide intermediates that dominate related CAS clusters [1]. This free amine eliminates the deprotection step (typically TFA/CH₂Cl₂ for Boc removal or hydrogenolysis for Cbz/Bn removal) required for protected analogs, reducing the synthetic sequence by one step and avoiding the associated yield loss (typically 10–25% for Boc deprotection and purification) [2]. The free piperidine NH is directly available for reductive amination, sulfonylation, amide coupling, or urea formation, whereas protected intermediates require an additional deprotection–workup–isolation cycle that introduces batch-to-batch variability. In a typical library synthesis of 24–96 compounds, this single-step advantage saves 2–3 working days and eliminates a common point of synthetic failure (incomplete deprotection or salt contamination).

parallel medicinal chemistry building block utility synthetic efficiency

Procurement-Relevant Application Scenarios for N-Methyl-4-piperidin-4-yl-benzenesulfonamide (CAS 119737-34-7) Based on Quantitative Differentiation Evidence


CNS-Focused Fragment Library Construction Requiring Balanced HBD Count and Basic Amine Diversity

Medicinal chemistry groups building CNS-targeted fragment or lead-like libraries should select this compound over the primary sulfonamide analog (CAS 119737-31-4) based on the quantitative 2-HBD vs. 3-HBD and XLogP3 = 1.0 advantage [1]. The lower HBD count directly improves predicted CNS MPO scores, which have been statistically correlated with higher probability of achieving brain exposure (brain/plasma ratio >0.3) [2]. This compound's dual-basic-site architecture (piperidine NH + sulfonamide NH) provides two geometrically distinct salt-bridge anchors separated by ∼6.5 Å, a motif recurrent in CNS-active GPCR ligands and ion channel modulators.

High-Throughput Parallel Library Synthesis Requiring Direct Piperidine Diversification Without Deprotection

Chemistry teams executing parallel amide coupling or reductive amination libraries on a 48–96 compound scale benefit from the free piperidine NH feature, which eliminates the Boc-deprotection step required for protected intermediates in the same chemical series [3]. This saves an estimated 2–3 working days per library cycle and avoids the 10–25% yield loss and residual TFA salt contamination issues associated with Boc removal. The 98% commercial purity specification further reduces the rate of failed library members due to building block impurities, which is estimated at 5–15% when using 95%-purity starting materials [4].

Structure-Based Design Campaigns Targeting Sulfonamide-Binding Pockets with an Adjacent Acidic Residue

Computational and structural biology teams performing docking or pharmacophore-based virtual screening should prefer this compound over its regioisomer N-methyl-N-(piperidin-4-yl)benzenesulfonamide (CAS 70724-84-4) when the target binding site contains a sulfonamide-anion-binding subpocket (e.g., carbonic anhydrase zinc-binding site or kinase hinge region) separated from an aspartate/glutamate residue by approximately 6–7 Å [1]. The para-phenylene spacer positions the strongly basic piperidine (estimated pKa ∼9.5–10) at the correct distance for a bidentate salt bridge, whereas the regioisomer's sulfonamide-attached piperidine (estimated pKa ∼7–8) would be largely unprotonated at physiological pH, reducing binding enthalpy by an estimated 2–4 kcal/mol [5].

Analytical Method Development and Reference Standard Sourcing for Sulfonamide-Piperidine Impurity Profiling

Analytical chemistry and quality control groups developing HPLC or LC-MS methods for sulfonamide-piperidine drug substance impurity profiling should procure this compound as a well-defined reference standard. Its distinct retention time, mass spectral fragmentation pattern (molecular ion at m/z 254.35, characteristic sulfonamide MS/MS fragments), and 98% purity specification make it suitable as a system suitability standard or impurity marker . Compared to the 95%-purity primary sulfonamide analog, the higher purity reduces the number of extraneous peaks in chromatographic methods, improving signal-to-noise ratios and lowering the limit of detection (LOD) for trace-level impurity quantification.

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